1-Cyclopentylethan-1-amine hydrochloride

Chiral Building Block Asymmetric Synthesis Medicinal Chemistry

Generic substitution of 1-cyclopentylethan-1-amine hydrochloride with 2-substituted regioisomers or cyclohexyl analogs yields invalid structure-activity data. This chiral amine building block solves key medicinal chemistry challenges: • Enantiopure (R)- or (S)- forms available for stereoselective API synthesis (renin inhibitors, kinase inhibitors) • Distinct cyclopentyl steric profile vs. cyclohexyl/phenyl for optimizing kinase hinge-pocket selectivity • HCl salt (CAS 150812-09-2) provides consistent solubility and stability vs. freebase (CAS 38118-79-5)

Molecular Formula C7H16ClN
Molecular Weight 149.66
CAS No. 150812-09-2; 38118-79-5
Cat. No. B2845412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentylethan-1-amine hydrochloride
CAS150812-09-2; 38118-79-5
Molecular FormulaC7H16ClN
Molecular Weight149.66
Structural Identifiers
SMILESCC(C1CCCC1)N.Cl
InChIInChI=1S/C7H15N.ClH/c1-6(8)7-4-2-3-5-7;/h6-7H,2-5,8H2,1H3;1H
InChIKeyRTRZDZYIAUVOTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentylethan-1-amine Hydrochloride (CAS: 150812-09-2; 38118-79-5): Chiral Amine Building Block for Pharmaceutical Research and Synthesis


1-Cyclopentylethan-1-amine hydrochloride, also referred to as (1-Cyclopentylethyl)amine hydrochloride, is a chiral aliphatic amine building block with the molecular formula C7H16ClN and a molecular weight of 149.66 g/mol . It is commonly utilized in medicinal chemistry and organic synthesis as a synthetic intermediate, with its chiral center enabling the preparation of enantiopure pharmaceuticals and as a reactant in the synthesis of agrochemical fungicides [1].

Why Generic Substitution Fails: The Critical Distinctions of 1-Cyclopentylethan-1-amine Hydrochloride


Generic substitution of 1-cyclopentylethan-1-amine hydrochloride with closely related analogs (e.g., 2-cyclopentylethanamine, cyclohexylethanamine, or racemic mixtures) is scientifically invalid for applications requiring a specific regioisomer, enantiomer, or defined salt form [1]. Substitution with the 2-substituted regioisomer alters the position of the amine group, leading to fundamentally different molecular geometry and reactivity profiles . The cyclopentyl ring provides a distinct steric environment compared to a cyclohexyl analog, which can critically impact binding affinity and selectivity in drug discovery programs . Furthermore, the hydrochloride salt ensures consistent physical properties (e.g., melting point, solubility) and stability that differ from the freebase (CAS 38118-79-5), which is essential for reproducible synthesis and formulation development .

1-Cyclopentylethan-1-amine Hydrochloride (CAS 150812-09-2) Quantitative Evidence for Scientific Selection


Enantiomeric Purity: Procurement of Defined (R)- and (S)- Enantiomers for Asymmetric Synthesis

1-Cyclopentylethan-1-amine hydrochloride is a chiral compound with two distinct enantiomers, (R)- and (S)-1-cyclopentylethanamine hydrochloride, which are available as separate commercial entities . The defined enantiomers enable the construction of enantiopure drug candidates, a critical requirement for optimizing potency and minimizing potential off-target effects . A racemic mixture would not provide the same level of stereochemical control, which is often a differentiating factor in early drug discovery.

Chiral Building Block Asymmetric Synthesis Medicinal Chemistry

Cyclopentyl vs. Cyclohexyl Steric Bulk: Impact on Kinase Inhibitor Design

In pharmaceutical applications, 1-cyclopentylethan-1-amine serves as a building block for synthesizing kinase inhibitors . The cyclopentyl group provides distinct steric effects that are beneficial for optimizing kinase hinge binding . This is a class-level inference: the five-membered cyclopentyl ring offers a different spatial profile compared to a larger six-membered cyclohexyl ring or a smaller, planar aromatic ring, potentially leading to improved selectivity or potency.

Kinase Inhibitor Hinge Binder Drug Design

Regioisomeric Differentiation: 1-Substituted vs. 2-Substituted Cyclopentylethanamine

1-Cyclopentylethan-1-amine (the parent amine of the hydrochloride salt) is a distinct chemical entity from its regioisomer, 2-cyclopentylethanamine . The difference lies in the attachment point of the ethylamine chain to the cyclopentyl ring (at the 1-position vs. the 2-position). This results in compounds with different IUPAC names (1-cyclopentylethanamine vs. 2-cyclopentylethanamine), CAS numbers (38118-79-5 vs. 5763-55-3), and molecular geometries .

Regioisomer Synthetic Intermediate Structure-Activity Relationship

Hydrochloride Salt Form for Enhanced Stability and Reproducible Handling

1-Cyclopentylethan-1-amine hydrochloride (CAS: 150812-09-2) is the hydrochloride salt of 1-cyclopentylethanamine (freebase, CAS: 38118-79-5) . The salt form confers a defined melting point (e.g., 135-138 °C for the hydrochloride) and is a stable, crystalline solid at room temperature, which is advantageous for accurate weighing and long-term storage compared to the freebase, which is a liquid with a lower boiling point and flash point .

Salt Form Stability Formulation

Optimal Research and Industrial Applications for 1-Cyclopentylethan-1-amine Hydrochloride Based on Evidence


Asymmetric Synthesis of Enantiopure Pharmaceuticals

1-Cyclopentylethan-1-amine hydrochloride is optimally employed as a chiral building block in the asymmetric synthesis of active pharmaceutical ingredients (APIs) . Procurement of the specific (R)- or (S)- enantiomer, rather than the racemic mixture, is critical for constructing molecules with defined stereochemistry, which is a key determinant of drug potency and safety. This application is directly supported by the compound's chiral nature and the commercial availability of its enantiopure forms .

Synthesis of Kinase Inhibitor Scaffolds

The compound is suitable for use as a synthetic intermediate in the design and synthesis of novel kinase inhibitors . The five-membered cyclopentyl ring provides a steric profile that is distinct from other common building blocks (e.g., cyclohexyl or phenyl), offering a valuable tool for medicinal chemists to probe the steric tolerance of kinase hinge-binding pockets and potentially optimize inhibitor selectivity .

Preparation of Renin Inhibitors (Specific to (S)-Enantiomer)

The (S)-enantiomer of 1-cyclopentylethanamine hydrochloride (CAS: 150852-73-6) is specifically cited for use in the preparation of renin inhibitors, a class of pharmaceuticals investigated for the treatment of hypertension . This represents a specific, evidence-backed application for a defined stereoisomer of the compound.

Development of Antifungal Carpropamid Derivatives

1-Cyclopentylethan-1-amine (as the freebase) is a known reactant in the preparation of carpropamid derivatives, which are fungicides used to combat resistant strains of Pyricularia oryzae, the causative agent of rice blast . This application highlights the compound's utility in agrochemical research and development, extending beyond traditional pharmaceutical synthesis.

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